{4-bromo-2-[(Z)-(5-oxo-1-propyl-2-thioxoimidazolidin-4-ylidene)methyl]phenoxy}acetic acid
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Overview
Description
2-(4-BROMO-2-{[(4Z)-5-OXO-1-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]METHYL}PHENOXY)ACETIC ACID is a complex organic compound with a unique structure that includes a brominated phenoxy group and an imidazolidinylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMO-2-{[(4Z)-5-OXO-1-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]METHYL}PHENOXY)ACETIC ACID typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods may also incorporate advanced purification techniques, such as crystallization or chromatography, to isolate the desired product from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
2-(4-BROMO-2-{[(4Z)-5-OXO-1-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]METHYL}PHENOXY)ACETIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or nitrogen atoms in the imidazolidinylidene moiety.
Substitution: The bromine atom in the phenoxy group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like ammonia or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-(4-BROMO-2-{[(4Z)-5-OXO-1-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]METHYL}PHENOXY)ACETIC ACID has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical assays and as a probe for studying enzyme activity.
Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, with specific properties
Mechanism of Action
The mechanism of action of 2-(4-BROMO-2-{[(4Z)-5-OXO-1-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]METHYL}PHENOXY)ACETIC ACID involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular signaling pathways, affecting processes like cell proliferation, apoptosis, or metabolism .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-hydroxy-benzamide derivatives: These compounds share the brominated aromatic ring but differ in the functional groups attached to the ring.
Indole derivatives: These compounds have a similar heterocyclic structure but differ in the specific substituents and their positions on the ring.
Uniqueness
2-(4-BROMO-2-{[(4Z)-5-OXO-1-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]METHYL}PHENOXY)ACETIC ACID is unique due to its combination of a brominated phenoxy group and an imidazolidinylidene moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for research and development .
Properties
Molecular Formula |
C15H15BrN2O4S |
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Molecular Weight |
399.3 g/mol |
IUPAC Name |
2-[4-bromo-2-[(Z)-(5-oxo-1-propyl-2-sulfanylideneimidazolidin-4-ylidene)methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C15H15BrN2O4S/c1-2-5-18-14(21)11(17-15(18)23)7-9-6-10(16)3-4-12(9)22-8-13(19)20/h3-4,6-7H,2,5,8H2,1H3,(H,17,23)(H,19,20)/b11-7- |
InChI Key |
OHVXGFMIVDGXMU-XFFZJAGNSA-N |
Isomeric SMILES |
CCCN1C(=O)/C(=C/C2=C(C=CC(=C2)Br)OCC(=O)O)/NC1=S |
Canonical SMILES |
CCCN1C(=O)C(=CC2=C(C=CC(=C2)Br)OCC(=O)O)NC1=S |
Origin of Product |
United States |
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